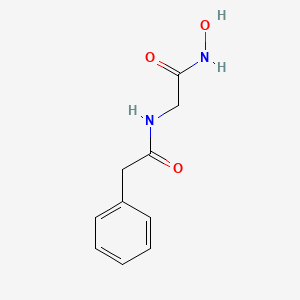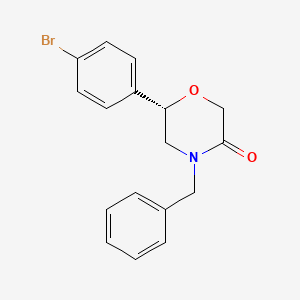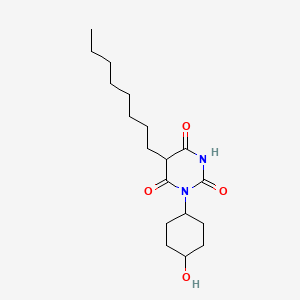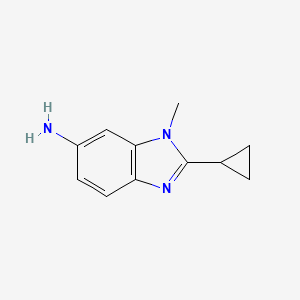
2-(2-Phenylacetamido)acetohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylacetamido)acetohydroxamic acid is a compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions and inhibit enzymes. This compound has a unique structure that combines the properties of both phenylacetamide and acetohydroxamic acid, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2-(2-Phenylacetamido)acetohydroxamic acid typically involves the reaction of phenylacetamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then purified through crystallization or other suitable methods .
Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction. For example, the use of 4-dimethylaminopyridine as a catalyst has been reported to improve the conversion rate of the reaction .
Análisis De Reacciones Químicas
2-(2-Phenylacetamido)acetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2-Phenylacetamido)acetohydroxamic acid has several applications in scientific research:
Chemistry: It is used as a chelating agent to study metal ion interactions and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylacetamido)acetohydroxamic acid involves its ability to chelate metal ions and inhibit enzymes. The hydroxamic acid group binds to metal ions, forming stable complexes. This chelation disrupts the normal function of metalloenzymes, leading to their inhibition. For example, the compound inhibits urease by binding to the nickel ions in the enzyme’s active site, preventing the hydrolysis of urea .
Comparación Con Compuestos Similares
2-(2-Phenylacetamido)acetohydroxamic acid is similar to other hydroxamic acids, such as acetohydroxamic acid and salicylhydroxamic acid. its unique structure, which includes a phenylacetamide moiety, gives it distinct properties. This structure allows it to interact with a broader range of metal ions and enzymes compared to other hydroxamic acids .
Similar compounds include:
Acetohydroxamic acid: Known for its use in treating urinary tract infections and as a chelating agent.
Salicylhydroxamic acid: Used as an inhibitor of metalloproteases and in the study of enzyme mechanisms.
Benzohydroxamic acid: Utilized in the synthesis of pharmaceuticals and as a chelating agent in various chemical processes.
This compound stands out due to its combined properties of phenylacetamide and hydroxamic acid, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
4543-32-2 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
N-[2-(hydroxyamino)-2-oxoethyl]-2-phenylacetamide |
InChI |
InChI=1S/C10H12N2O3/c13-9(11-7-10(14)12-15)6-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H,11,13)(H,12,14) |
Clave InChI |
HFPCSLJHGZSJTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)

![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)


![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)


